(4Z)-4-(3-bromo-4-butoxy-5-methoxybenzylidene)-3-phenyl-1,2-oxazol-5(4H)-one
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Overview
Description
(4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a brominated butoxy group, a methoxyphenyl group, and a dihydro-oxazol-5-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Methoxyphenyl Intermediate:
Cyclization to Form the Oxazol Ring: The intermediate is then subjected to cyclization reactions to form the oxazol ring. This step often requires specific catalysts and controlled reaction conditions to ensure the correct formation of the dihydro-oxazol-5-one ring.
Final Assembly: The final step involves the condensation of the methoxyphenyl intermediate with a phenyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific proteins and enzymes makes it a valuable tool for understanding cellular processes.
Medicine
In medicinal chemistry, (4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE: shares similarities with other oxazol derivatives and brominated phenyl compounds.
Steviol glycosides: These compounds, found in Stevia rebaudiana, have similar structural features and are used as natural sweeteners.
Heparinoids: These compounds, similar to heparin, are found in marine organisms and have anticoagulant properties.
Uniqueness
The uniqueness of (4Z)-4-[(3-BROMO-4-BUTOXY-5-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific combination of functional groups and its potential applications across various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H20BrNO4 |
---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
(4Z)-4-[(3-bromo-4-butoxy-5-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C21H20BrNO4/c1-3-4-10-26-20-17(22)12-14(13-18(20)25-2)11-16-19(23-27-21(16)24)15-8-6-5-7-9-15/h5-9,11-13H,3-4,10H2,1-2H3/b16-11- |
InChI Key |
IKRFBWPYOZMNOX-WJDWOHSUSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1Br)/C=C\2/C(=NOC2=O)C3=CC=CC=C3)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1Br)C=C2C(=NOC2=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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